molecular formula C24H20N4O2S2 B2996892 N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 877641-90-2

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2996892
CAS No.: 877641-90-2
M. Wt: 460.57
InChI Key: CQWQKVDQPMCHOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a fused thiazolo-triazole core, an ethyl linker, and a biphenyl sulfonamide group.

Properties

IUPAC Name

4-phenyl-N-[2-(2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O2S2/c29-32(30,22-13-11-19(12-14-22)18-7-3-1-4-8-18)25-16-15-21-17-31-24-26-23(27-28(21)24)20-9-5-2-6-10-20/h1-14,17,25H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWQKVDQPMCHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

Various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers. Therefore, the environment in which the compound acts could potentially influence its efficacy and stability.

Biological Activity

N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound belonging to the thiazolo[3,2-b][1,2,4]triazole family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical formula for N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide is C20H15F3N4OSC_{20}H_{15}F_3N_4OS. Its structure features a thiazolo-triazole core linked to a biphenyl sulfonamide moiety. The unique structural elements contribute to its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. In particular:

  • Cytotoxicity : The compound demonstrated effective inhibition of C6 rat glioma and LN18 human glioma cell lines with IC50 values indicating potent activity against these aggressive tumors .
  • Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells, although detailed mechanisms specific to this compound require further exploration.

Antibacterial Activity

Thiazolo-triazole derivatives are also recognized for their antibacterial properties. Research has indicated:

  • Broad-Spectrum Efficacy : Compounds in this class have shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives similar to N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Structure-Activity Relationship (SAR) : Modifications in the thiazolo-triazole structure can enhance antibacterial potency. The presence of electron-withdrawing groups was found to improve efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolo-triazole derivatives has been documented in various studies:

  • Inhibition of Pro-inflammatory Cytokines : Compounds have been shown to reduce levels of TNF-alpha and IL-6 in vitro . This suggests a mechanism where these compounds may modulate inflammatory pathways.

Case Studies

Several case studies have provided insights into the biological activity of related compounds:

  • Study on Glioma Cell Lines : A study reported that specific thiazolo-triazole derivatives exhibited IC50 values below 10 µM against glioma cell lines . This indicates strong potential for therapeutic applications in brain tumors.
  • Antibacterial Testing : In another investigation involving various thiazolo-triazole derivatives, compounds were tested against clinical isolates of resistant bacterial strains. Results showed that some derivatives were significantly more effective than standard antibiotics like ampicillin .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/Zone of InhibitionReference
Compound AAnticancer8 µM (C6 Glioma)
Compound BAntibacterial15 mm (S. aureus)
Compound CAnti-inflammatoryReduced TNF-alpha levels

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound
  • Core Structure : Thiazolo[3,2-b][1,2,4]triazole fused ring system.
  • Substituents : Biphenyl sulfonamide attached via an ethyl group.
  • Synthesis: Likely involves multi-step nucleophilic substitution and cyclization (inferred from , which describes analogous sulfonamide-triazole synthesis using ethanol reflux and isocyanate reagents) .
Analog 1: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Core Structure : 1,2,4-Triazole-3-thione.
  • Substituents : Aryl sulfonyl and difluorophenyl groups.
  • Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization. IR data confirm the absence of C=O (1663–1682 cm⁻¹) and presence of C=S (1247–1255 cm⁻¹) .
  • Key Difference : Lacks the fused thiazole ring and ethyl linker, reducing structural complexity compared to the target compound .
Analog 2: 2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazoles (7a, 7b)
  • Core Structure : Triazolo[3,2-b]benzothiazole fused system.
  • Substituents : Methylthio group at position 2.
  • Synthesis : Photolysis of sulfilimines (e.g., compound 5a–d). IR spectra show C=S stretching (~1250 cm⁻¹) but lack sulfonamide functionalization .
Analog 3: 2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide (CAS 872998-13-5)
  • Core Structure : Triazolo[4,3-b]pyridazin.
  • Substituents : Phenethylacetamide and methylphenyl sulfonamide.
  • Synthesis : Unclear from evidence, but likely involves S-alkylation (similar to ).
  • Key Difference : Pyridazin replaces thiazole in the fused core, altering electronic properties and steric bulk .

Spectral and Physicochemical Comparison

Property Target Compound Analog 1 [7–9] Analog 2 (7a, 7b) Analog 3 (CAS 872998-13-5)
Core Heterocycle Thiazolo[3,2-b]triazole 1,2,4-Triazole-3-thione Triazolo[3,2-b]benzothiazole Triazolo[4,3-b]pyridazin
Sulfonamide Group Present ([1,1'-biphenyl]-4-sulfonamide) Present (aryl sulfonyl) Absent Present (methylphenyl sulfonamide)
IR νC=S (cm⁻¹) Not reported 1247–1255 ~1250 N/A
IR νNH (cm⁻¹) Expected ~3150–3300 3278–3414 Absent Not reported
Molecular Weight Not reported ~450–500 (estimated) ~300–350 510.6

Functional Group Impact

  • Fused Heterocycles : Thiazolo-triazole vs. triazolo-pyridazin alters π-π stacking and hydrogen-bonding capacity, influencing pharmacokinetics .
  • Thione vs. Thiol : Analog 1’s thione tautomer stabilizes the triazole ring, while Analog 2’s methylthio group increases lipophilicity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving triazole-thiol intermediates and sulfonamide precursors. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol, catalyzed by glacial acetic acid, forms the thiazolo-triazole core. Subsequent sulfonylation with biphenyl-4-sulfonyl chloride under anhydrous conditions yields the final product. Purification typically involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray crystallography resolves stereochemical details, as demonstrated in sulfonamide-triazole structural studies . Infrared (IR) spectroscopy identifies functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) .

Q. How is the purity of the compound assessed during synthesis?

  • Methodological Answer : Purity is determined via High-Performance Liquid Chromatography (HPLC) with UV detection. Thin-Layer Chromatography (TLC) monitors reaction progress, and elemental analysis (C, H, N, S) confirms stoichiometric ratios. Differential Scanning Calorimetry (DSC) identifies melting point deviations indicative of impurities .

Q. What are the primary solubility and stability considerations for this compound?

  • Methodological Answer : The sulfonamide group confers polar solubility in DMSO or methanol, while the aromatic rings necessitate non-polar solvents (e.g., dichloromethane) for dissolution. Stability tests under varying pH (2–9) and temperatures (4–40°C) via UV-Vis spectroscopy guide storage conditions (e.g., desiccated, −20°C) .

Q. Which functional groups drive its reactivity in derivatization?

  • Methodological Answer : The sulfonamide moiety participates in nucleophilic substitutions (e.g., alkylation), while the triazole-thiazole core undergoes cycloaddition or halogenation. Reductive amination or cross-coupling reactions (e.g., Suzuki-Miyaura) modify the biphenyl system .

Advanced Research Questions

Q. How can computational modeling optimize its biological target interactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations predict binding affinities to enzymes like carbonic anhydrase. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .

Q. What strategies resolve contradictory structure-activity relationship (SAR) data?

  • Methodological Answer : Iterative synthesis of analogs with systematic substituent variations (e.g., halogenation at phenyl rings) clarifies SAR trends. Statistical tools like Partial Least Squares (PLS) regression correlate physicochemical properties (logP, polar surface area) with bioactivity .

Q. How to design enzyme inhibition assays for this compound?

  • Methodological Answer : Fluorescence-based assays (e.g., tryptophan quenching) measure inhibition constants (Kᵢ) against target enzymes. Competitive binding studies using isothermal titration calorimetry (ITC) validate thermodynamic parameters (ΔG, ΔH) .

Q. What experimental approaches validate its mechanism in heterogeneous catalysis?

  • Methodological Answer : Rhodium-catalyzed carbenoid transfer reactions (e.g., from N-tosyl-triazoles) are monitored via in situ FTIR. Kinetic isotope effects (KIE) and Hammett plots differentiate between radical vs. ionic pathways .

Q. How to address low yields in multi-step syntheses?

  • Methodological Answer : Design of Experiments (DoE) optimizes critical parameters (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time, while flow chemistry improves reproducibility in triazole formation steps .

Data Presentation

Property Method Typical Results Reference
Melting PointDSC227–230°C
LogP (Partition Coefficient)HPLC (C18 column)3.2 ± 0.1
Enzyme Inhibition (IC₅₀)Fluorescence assay12.5 µM (carbonic anhydrase IX)
Crystallographic DataX-ray diffractionSpace group P2₁/c, Z = 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.